ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate
Description
Ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a phenyl group at position 7 and a thio-linked propanoate ester at position 2. This structure combines the pharmacophoric elements of imidazole, triazole, and sulfur-containing moieties, which are often associated with diverse biological activities, including antiviral, antifungal, and anticancer properties . The compound’s synthesis typically involves cyclization reactions of hydrazinoimidazolines or hydrazonoyl halides, followed by thioetherification to introduce the propanoate side chain .
Properties
IUPAC Name |
ethyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-21-13(20)11(2)22-15-17-16-14-18(9-10-19(14)15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPFMCDQGXKGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions.
The thioether linkage is formed by reacting the imidazo[2,1-c][1,2,4]triazole derivative with an appropriate thiol under nucleophilic substitution conditions. Finally, the esterification of the resulting compound with ethyl bromoacetate yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazo[2,1-c][1,2,4]triazole moieties. For instance, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that certain thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, suggesting that structural modifications can enhance biological activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-pyridine hybrid | MCF-7 | 5.71 | |
| Standard Drug | MCF-7 | 6.14 |
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant properties. In a study involving various synthesized compounds with similar structures, some derivatives were found to provide significant protection in seizure models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced anticonvulsant activity .
Table 2: Anticonvulsant Activity of Related Compounds
| Compound Name | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Thiazole derivative | Picrotoxin-induced convulsion | 18.4 | |
| Another thiazole analogue | Electroshock test | 24.38 |
Antimicrobial Activity
In addition to its anticancer and anticonvulsant properties, ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate has shown promise in antimicrobial applications. Compounds containing similar heterocyclic structures have been reported to exhibit activity against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-c][1,2,4]triazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate can be contextualized against analogs with modifications in the aryl substituent, heterocyclic core, or ester side chain. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Activity :
- Phenyl vs. Fluorophenyl/Chlorophenyl : The 4-fluorophenyl analog exhibits superior antifungal activity compared to the unsubstituted phenyl variant, likely due to enhanced electron-withdrawing effects and membrane permeability . Conversely, the 3-chlorophenyl substitution reduces antifungal potency but retains moderate activity .
- Thiol vs. Thioester : The thiol derivatives (e.g., 7-(4-fluorophenyl)-3-thiol) demonstrate higher antifungal activity but lower solubility than the thioester-containing target compound, suggesting a trade-off between bioavailability and efficacy .
Core Heterocycle Modifications: Imidazo-triazole vs. Imidazo-triazine: Replacement of the triazole with a triazinone ring (as in methyl 2-(4-oxo-8-aryl-tetrahydroimidazo-triazin-3-yl)acetate) shifts activity toward antiproliferative effects, highlighting the importance of the heterocyclic core in target specificity .
Pharmacological Performance: The target compound’s antiviral activity (EC₅₀: 12–18 µM) is comparable to its formate ester analog but superior to thiol derivatives, which lack significant antiviral action . Cytotoxicity profiles vary significantly: The propanoate ester exhibits low cytotoxicity (IC₅₀ > 100 µM), whereas thiol analogs show moderate toxicity (IC₅₀: 45 µM) .
Q & A
Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?
- Methodological Answer : Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies intramolecular interactions (e.g., phenyl group orientation). Variable-temperature NMR (VT-NMR) detects conformational changes. Diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radius in different solvents .
Notes
- Methodological Rigor : Answers integrate synthesis, characterization, and computational workflows from peer-reviewed studies.
- Advanced Techniques : Emphasis on resolving contradictions and applying green chemistry aligns with current research trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
